ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethoxycarbonyl group at position 3. The amino group at position 2 is further functionalized with a sulfanylacetyl linker connected to a 5-butyl-1,2,4-triazole moiety. This structure combines two pharmacologically relevant heterocycles (thiazole and 1,2,4-triazole), which are known for their roles in antimicrobial, anticancer, and antidiabetic agents .
Properties
Molecular Formula |
C15H21N5O3S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-6-7-10-17-15(20-19-10)24-8-11(21)18-14-16-9(3)12(25-14)13(22)23-5-2/h4-8H2,1-3H3,(H,16,18,21)(H,17,19,20) |
InChI Key |
YDZABVMABCBMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
-
Sulfamic acid accelerates triazolethione formation, reducing reaction time from 24 to 6 hours.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency by 15%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Triazolethione Yield | 82% | 75% |
| Thiazole Acylation | 89% | 92% |
| Coupling Efficiency | 72% | 68% |
| Total Synthesis Time | 48 hours | 52 hours |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thiazole and triazole rings. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity: The chlorobenzyl amino group in BAC () is critical for antidiabetic activity, demonstrating how electron-withdrawing groups enhance receptor binding .
Role of Heterocycles :
- Thiazole-triazole hybrids (e.g., target compound) exhibit broader pharmacological profiles than simple thiazoles (e.g., ’s acetamido derivative) due to synergistic interactions between heterocycles .
Synthetic Pathways :
Physicochemical Properties
- Lipophilicity : The butyl group increases logP compared to methyl or chlorobenzyl substituents, favoring passive diffusion across biological membranes.
Biological Activity
Ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that incorporates both thiazole and triazole moieties, known for their diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl thiazole-5-carboxylate with a triazole derivative containing a sulfanyl group. The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity.
General Synthetic Route
- Preparation of the Triazole Derivative : Synthesize 5-butyl-4H-1,2,4-triazol-3-thiol through a condensation reaction involving appropriate thioketones and hydrazines.
- Formation of the Sulfanyl Acetyl Group : React the triazole thiol with acetyl chloride to introduce the acetyl group.
- Coupling Reaction : Combine the modified triazole with ethyl thiazole-5-carboxylate under basic conditions to form the target compound.
This compound exhibits several biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The presence of the thiazole ring enhances this activity by interfering with fungal cell wall synthesis.
- Antiviral Properties : Some studies have indicated that compounds containing triazole moieties can inhibit viral replication by targeting viral enzymes.
- Anticancer Activity : Preliminary studies suggest that similar compounds may induce apoptosis in various cancer cell lines through the modulation of signaling pathways.
Antimicrobial Activity
A study evaluated various derivatives of triazoles and thiazoles against a range of bacterial strains. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antiviral Activity
In vitro assays have shown that compounds similar to this structure possess antiviral activity against Influenza A virus with effective concentrations (EC50) in the micromolar range . The mechanism is believed to involve inhibition of viral polymerase activity.
Anticancer Activity
Research on related thiazole and triazole derivatives reported cytotoxic effects against human cancer cell lines such as HeLa and MCF7. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival .
Table 1: Biological Activity Overview
Table 2: Synthesis Conditions
| Step | Condition |
|---|---|
| Reaction Temperature | Room temperature |
| Solvent | Ethanol |
| Reaction Time | 24 hours |
Q & A
Q. What are the recommended synthetic pathways for ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate?
- Methodology : The compound's core structure can be synthesized via stepwise functionalization. For example:
Thiazole formation : Start with 2-amino-4-methylthiazole-5-carboxylate derivatives. React with chloroacetyl chloride in dioxane under inert conditions at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
Triazole-thiol coupling : Introduce the 5-butyl-4H-1,2,4-triazole-3-thiol moiety via nucleophilic substitution. Optimize solvent polarity (e.g., ethanol-DMF mixtures) to enhance reaction efficiency and recrystallize the product for purity .
- Critical parameters : Monitor reaction pH, temperature, and stoichiometry to avoid side products like over-alkylated species.
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns on the thiazole and triazole rings. IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the acetamide linker) .
- HPLC-MS : Validate purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the standard protocols for assessing its solubility and stability in biological assays?
- Methodology :
- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation in PBS .
- Stability studies : Incubate at 37°C in serum-containing media. Monitor degradation via LC-MS over 24–72 hours. Adjust storage conditions to -20°C in anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-cancer activity data for this compound?
- Methodology :
- Assay standardization : Compare cytotoxicity protocols (e.g., MTT vs. ATP-based assays) across studies. Control for variables like cell passage number, seeding density, and exposure time .
- Mechanistic follow-up : Perform target engagement studies (e.g., kinase inhibition profiling or proteomics) to identify off-target effects that may explain variability in IC values .
- Structural analogs : Synthesize derivatives with modified triazole substituents (e.g., replacing butyl with cyclohexyl) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting this compound’s binding to tyrosinase or other enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with tyrosinase’s active site. Prioritize residues coordinating the thiazole-acetamide moiety .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict inhibitory potency .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodology :
- Solvent optimization : Replace dioxane with cyclopentyl methyl ether (CPME) for greener synthesis. Test mixed solvents (e.g., ethanol:water) to improve crystallization .
- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate triazole-thiol coupling. Monitor reaction progress via in-situ FTIR .
- Process control : Implement continuous-flow systems for hazardous steps (e.g., chloroacetyl chloride addition) to enhance safety and reproducibility .
Q. What strategies address low reproducibility in biological activity across independent studies?
- Methodology :
- Batch-to-batch validation : Characterize multiple synthetic batches via -NMR and HPLC to ensure consistency in stereochemical purity .
- Strain-specific testing : Evaluate activity in isogenic cell lines to rule out genetic drift effects .
- Open-data sharing : Publish raw spectral data and assay protocols in supplementary materials to enable cross-validation .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
